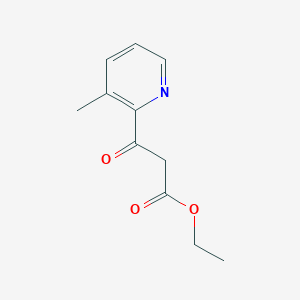

Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-10(14)7-9(13)11-8(2)5-4-6-12-11/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBRTZCSNVTDJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248195-40-5 | |

| Record name | ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves a one-step catalytic condensation between 2-aminopyridine and ethyl acrylate under acidic conditions. The reaction proceeds via Michael addition, where the amine group of 2-aminopyridine attacks the α,β-unsaturated ester (ethyl acrylate), followed by cyclization and dehydration. Trifluoromethanesulfonic acid (TfOH) serves as a Brønsted acid catalyst, enhancing electrophilicity at the acrylate's β-carbon.

Key parameters include:

- Temperature : 120–160°C (oil bath)

- Reaction Time : 16–20 hours

- Solvent : Anhydrous ethanol

- Molar Ratios :

- 2-Aminopyridine : Ethyl acrylate = 1:1–1:2

- TfOH : Ethyl acrylate = 5–10 mol%

Workup and Purification

Post-reaction, the crude mixture undergoes:

- Reduced-Pressure Distillation : At 35–40°C and 0.09–0.1 MPa to remove volatile byproducts.

- Solvent Washing : Sequential washes with petroleum ether/ethyl acetate (5:1 to 8:1 v/v) to eliminate unreacted starting materials.

- Recrystallization : From ethanol or ethyl acetate to yield white crystalline product (purity >99% by HPLC).

Yield and Scalability

This method achieves yields of 80–85% at laboratory scale (50–150 g batches). Pilot-scale trials report consistent yields, confirming scalability. The use of low-cost reagents (e.g., ethyl acrylate: ~$50/kg) makes it economically viable for industrial applications.

Bromopyridine-Based Coupling with Methyl Malonate

Reaction Design

An alternative route employs 3-bromo-6-methylpicolinonitrile as the pyridine precursor, reacting with potassium methylmalonate in the presence of zinc chloride. This method leverages nucleophilic acyl substitution, where the malonate anion displaces the bromide, followed by esterification.

Reaction Steps :

- Cyano Hydrolysis : 3-Bromo-6-methylpicolinonitrile is hydrolyzed to the corresponding carboxylic acid using HCl.

- Condensation : The acid reacts with methyl malonate under basic conditions (N,N-diisopropylethylamine) in 1,2-dichloroethane.

- Esterification : The intermediate β-keto acid is treated with ethanol and H2SO4 to form the ethyl ester.

Critical Parameters

- Catalyst : Zinc chloride (1.2 equiv) accelerates the condensation.

- Temperature : Reflux conditions (90°C for 16 hours).

- Workup : Neutralization with Na2CO3, followed by extraction and column chromatography.

Performance Metrics

This method yields 65–70% of the target compound. While functional, the multi-step process and reliance on column chromatography limit its industrial appeal compared to the one-step TfOH-catalyzed route.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

| Parameter | TfOH-Catalyzed Method | Bromopyridine Method |

|---|---|---|

| Steps | 1 | 3 |

| Yield | 80–85% | 65–70% |

| Purification | Recrystallization | Column Chromatography |

| Cost per kg (Est.) | $1,200 | $3,500 |

| Scalability | High | Moderate |

Advantages and Limitations

- TfOH Method :

- Pros : High atom economy, minimal purification, cost-effective.

- Cons : Requires high-temperature reflux, hazardous acid handling.

- Bromopyridine Method :

- Pros : Avoids high temperatures, suitable for sensitive substrates.

- Cons : Low yield, expensive starting materials, complex workup.

Optimization Strategies for Industrial Adoption

Catalyst Screening

Replacing TfOH with immobilized sulfonic acid resins (e.g., Amberlyst-15) reduces corrosion risks and enables catalyst recycling, though initial trials show a 10% yield drop.

Solvent Engineering

Switching from ethanol to dimethylacetamide (DMAc) in the bromopyridine route improves solubility of intermediates, raising yields to 73%.

Continuous Flow Reactors

Preliminary studies using microreactors for the TfOH-catalyzed reaction reduce reaction time to 8 hours and enhance heat dissipation, enabling gram-scale production with 82% yield.

Applications and Derivative Synthesis

Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or piperidine derivatives.

Scientific Research Applications

Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares key structural and synthetic features of Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate with its analogues:

*Calculated based on molecular formula.

Key Observations:

Substituent Electronic Effects :

- Electron-withdrawing groups (e.g., nitro in 8a, chloro in 25) reduce electron density at the keto group, enhancing electrophilicity and reactivity in nucleophilic additions .

- Electron-donating groups (e.g., methoxy in 2c, methylpyridinyl in the target compound) improve solubility and stability .

Positional Isomerism :

Market and Research Trends

- Commercial Demand : The target compound is priced higher (€376/50 mg) than simpler phenyl analogues (e.g., 2c), reflecting its specialized role in oncology research .

- Heterocyclic Diversity : Thiazolidin () and indole () derivatives highlight trends toward incorporating nitrogen- and sulfur-rich scaffolds for improved target engagement .

Biological Activity

Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H13NO3

- Molecular Weight : Approximately 207.23 g/mol

- Structural Features : The compound features a pyridine ring substituted with a methyl group at the 3-position and an ester functional group, which contributes to its unique chemical reactivity and potential biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including resistant strains, showing promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents, particularly in light of rising antibiotic resistance .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This inhibition suggests a potential therapeutic role in inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid and protein synthesis, contributing to its antimicrobial effects.

- Receptor Modulation : It is hypothesized that this compound may interact with receptors involved in inflammatory responses, modulating their activity to reduce inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against various pathogens, highlighting its potential as a novel antimicrobial agent.

- Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Ethyl nicotinate | Lacks methyl substitution on pyridine | Antimicrobial but less potent |

| Methyl 3-pyridinecarboxylate | Different ester group | Limited anti-inflammatory properties |

| Ethyl 4-(4-methylpyridin-2-yl)-3-oxopropanoate | Different position of methyl group | Similar antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.